XLogP3 Lipophilicity Advantage Over Mono-Bromo Analog
The target compound exhibits a computed XLogP3 of 2.4, which is 1.1 log units higher than the corresponding mono-bromo analog 2-(6-bromopyridin-3-yl)acetic acid (XLogP3 = 1.3) . This increased lipophilicity, stemming from the second bromine atom, is predicted to enhance passive membrane permeability, a critical parameter for intracellular target engagement .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-(6-Bromopyridin-3-yl)acetic acid (CAS 404361-76-8): XLogP3 = 1.3 |
| Quantified Difference | Δ XLogP3 = +1.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a key factor for intracellular target engagement and drug-like properties.
- [1] PubChem computed XLogP3 values: CID 119006625 (target) = 2.4; CID 72212836 (mono-bromo analog) = 1.3. National Center for Biotechnology Information (2025). View Source
